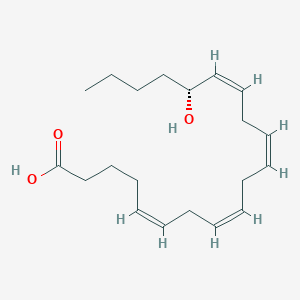
3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole
Übersicht
Beschreibung
3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole is a chemical compound that has been synthesized and studied for various properties, including its structural characteristics and potential applications in fields such as organic synthesis and material science.
Synthesis Analysis
- Synthesis methods for similar isoxazole derivatives involve multi-step reactions, starting from appropriate precursors like ethyl isoxazole carboxylic acid esters or anilines, and using processes such as cyclocondensation and refluxing with specific reagents (Fu-b, 2014).
Molecular Structure Analysis
- Crystallographic studies of similar compounds reveal insights into their molecular structures, showing planar configurations and intermolecular hydrogen bonds that contribute to the stability of the crystal structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
- X-ray diffraction has been used to determine the structural and conformational properties of isoxazole derivatives (Qiao et al., 2017).
Chemical Reactions and Properties
- Various reactions such as NBS-promoted synthesis and reactions with dimethyl acetylene dicarboxylate have been utilized to modify isoxazole compounds, indicating a range of chemical reactivity and potential applications (Kiyani et al., 2015).
Physical Properties Analysis
- The physical properties of isoxazole derivatives include their thermal stability and absorption spectra, which can be influenced by structural modifications and the presence of specific functional groups (Zou et al., 2011).
Chemical Properties Analysis
- Chemical properties such as antimicrobial activity have been observed in some isoxazole derivatives, suggesting potential applications in pharmaceuticals and bioactive materials (Kumar et al., 2019).
- Isoxazole compounds can undergo various chemical transformations, leading to the formation of new structures and derivatives with distinct properties and potential applications (Nassar et al., 2018).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications :
- Thiophene-quinoline derivatives, including those with isoxazole groups, have been synthesized and evaluated for anticancer activity. Notably, derivatives have shown cytotoxic effects against various human cancer cell lines, such as liver (HepG-2), colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancers. These compounds have also been assessed for their ability to inhibit enzymes like EGFR-TK and Topo II, and some showed promising results in cell cycle arrest analysis and apoptosis assay on MCF-7 cells (Othman et al., 2019).
- Isoxazole derivatives, including those with thiophene groups, have shown antiproliferative properties in cancer cell lines. For instance, a specific derivative demonstrated considerable inhibition of proliferation in breast adenocarcinoma cells (MCF7) and cervical cancer cells (HeLa), inducing apoptosis and downregulation of estrogen receptor expression in DMBA-induced mammary tumors in rats (Ananda et al., 2016).
Synthesis and Structural Analysis :
- Research has focused on synthesizing various isoxazole and pyrazole compounds incorporating trifluoromethyl groups, analyzing their structures, and assessing their potential applications. For example, studies on isoxazole and pyrazole formation by reacting trifluoromethyl-substituted anilines with oxime and hydrazone dianions have been conducted (Strekowski & Lin, 1997).
Potential as Herbicides :
- Certain compounds with a trifluoromethyl-isoxazole structure have been evaluated for their herbicidal activities. For example, N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea has demonstrated significant inhibitory activity against certain plant species, indicating its potential as a herbicide (Fu-b, 2014).
Electroluminescent Properties :
- Thiophene derivatives have been investigated for their electroluminescent properties. For example, a study on star-shaped single-polymer systems with simultaneous RGB emission involving thiophene derivatives indicated potential applications in electroluminescence (Liu et al., 2016).
Antimicrobial Activity :
- Some studies have explored the antimicrobial activity of isoxazole derivatives. For instance, compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties were synthesized and showed promising antibacterial and antifungal activities (Mabkhot et al., 2017).
Zukünftige Richtungen
Thiophene derivatives, including 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, have shown important pharmacological activities and find large application in material science and in coordination chemistry . Future research may focus on developing efficient and selective syntheses of thiophene derivatives by cyclization of readily available S-containing alkyne substrates .
Eigenschaften
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQUPXBKYCKHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352954 | |
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole | |
CAS RN |
175203-89-1 | |
| Record name | 3-(2-Thienyl)-5-(trifluoromethyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



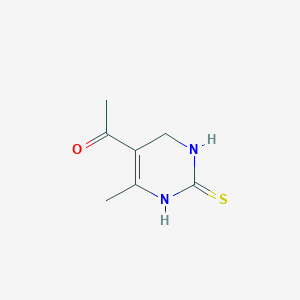

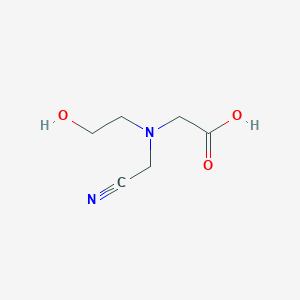
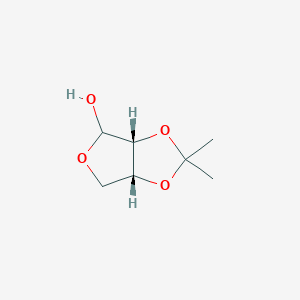
![(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B62285.png)


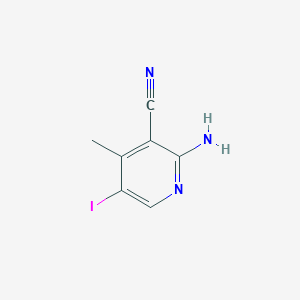
![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)

